molecular formula C18H22ClSi B14662685 Chlorodimesitylsilane

Chlorodimesitylsilane

Cat. No.: B14662685
M. Wt: 301.9 g/mol
InChI Key: DTJZYFBEWWASOK-UHFFFAOYSA-N
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Description

Chlorobis(2,4,6-trimethylphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom and two 2,4,6-trimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorobis(2,4,6-trimethylphenyl)silane can be synthesized through the reaction of 2,4,6-trimethylphenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

2C9H11MgBr+SiCl4(C9H11)2SiCl2+2MgBrCl2 \text{C}_9\text{H}_{11}\text{MgBr} + \text{SiCl}_4 \rightarrow \text{(C}_9\text{H}_{11})_2\text{SiCl}_2 + 2 \text{MgBrCl} 2C9​H11​MgBr+SiCl4​→(C9​H11​)2​SiCl2​+2MgBrCl

Industrial Production Methods

Industrial production of Chlorobis(2,4,6-trimethylphenyl)silane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Chlorobis(2,4,6-trimethylphenyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into hydrosilanes.

    Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Hydrosilanes.

    Substitution: Various organosilicon compounds depending on the substituent introduced.

Scientific Research Applications

Chlorobis(2,4,6-trimethylphenyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Chlorobis(2,4,6-trimethylphenyl)silane involves the interaction of the silicon atom with various substrates. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles. The presence of the 2,4,6-trimethylphenyl groups provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • Chlorodiphenylsilane
  • Chlorotrimethylsilane
  • Chlorotriethylsilane

Comparison

Chlorobis(2,4,6-trimethylphenyl)silane is unique due to the presence of the bulky 2,4,6-trimethylphenyl groups, which provide steric hindrance and influence its reactivity. In contrast, compounds like Chlorodiphenylsilane and Chlorotrimethylsilane have smaller substituents, resulting in different reactivity and applications. The steric effects of Chlorobis(2,4,6-trimethylphenyl)silane make it particularly useful in reactions where selectivity is crucial.

Properties

Molecular Formula

C18H22ClSi

Molecular Weight

301.9 g/mol

InChI

InChI=1S/C18H22ClSi/c1-11-7-13(3)17(14(4)8-11)20(19)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3

InChI Key

DTJZYFBEWWASOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)Cl)C

Origin of Product

United States

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